trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride: is a complex organic compound with a unique structure that includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride typically involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the treatment of [2.2]metacyclophanes with aluminum chloride, which leads to the formation of various hydropyrenes through dehydrogenation, cycloisomerization, and disproportionation reactions . Another method involves the use of ethylaluminum dichloride, which selectively produces the desired trans compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused ring systems such as:
- trans-trans-1,2,3,3a,4,5,9,10,10a,10b-decahydropyrene
- 1,2,6,7,8,9-hexahydropyrrolo[3,2,1-jk]carbazole
- 1,2,7,8,9,10-hexhydro-6H-cyclohepta[b]pyrrolo[3,2,1-hi]indole
Uniqueness
What sets trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride apart is its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2O |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(3aS,10bR)-2,3,3a,4,5,10b-hexahydro-1H-pyrrolo[3,4-d][2]benzazepin-6-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-12-10-4-2-1-3-9(10)11-7-13-5-8(11)6-14-12;/h1-4,8,11,13H,5-7H2,(H,14,15);1H/t8-,11+;/m0./s1 |
InChI Key |
FGRNUCCICQBOQA-IBYXRORRSA-N |
Isomeric SMILES |
C1[C@H]2CNC(=O)C3=CC=CC=C3[C@@H]2CN1.Cl |
Canonical SMILES |
C1C2CNC(=O)C3=CC=CC=C3C2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.